4-Methyl-3-(2h-1,2,3-triazol-2-yl)aniline
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Overview
Description
4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-nitroaniline and sodium azide.
Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cycloaddition reaction
Reduction: The nitro group in the intermediate product is reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine group.
Substitution: The compound can participate in substitution reactions, where the triazole ring or the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: It is being investigated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.
Industry:
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to cytotoxic effects on cancer cells. The triazole ring can also interact with metal ions, forming stable complexes that enhance its biological activity.
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar structural features.
4-Methyl-1,2,3-triazole: A compound with a methyl group attached to the triazole ring.
3-(2H-1,2,3-Triazol-2-yl)aniline: A compound with an aniline group attached to the triazole ring.
Uniqueness: 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline is unique due to the presence of both a methyl group and an aniline group attached to the triazole ring. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methyl-3-(triazol-2-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-8(10)6-9(7)13-11-4-5-12-13/h2-6H,10H2,1H3 |
InChI Key |
HOHTWISQCHHBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2N=CC=N2 |
Origin of Product |
United States |
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